4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane - 313975-41-6

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane

Catalog Number: EVT-2850177
CAS Number: 313975-41-6
Molecular Formula: C9H18N2O
Molecular Weight: 170.256
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, [] describes the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives by exploring substitutions at positions 2, 4, and 9 of the core structure. Researchers employed a versatile synthetic approach, incorporating phenethyl derivatives at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 to achieve the desired pharmacological profiles.

Applications

For example, researchers have explored the potential of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR) for pain management []. By modifying the substituents on the core structure, they achieved potent analgesic activity comparable to existing drugs, highlighting the potential of this scaffold in drug discovery.

3-(2-Methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3,9-diazaspiro[5.5]undecane

Compound Description: This compound (1 in the referenced study) exhibits excellent affinity for the dopamine D3 receptor (D3R) with a Ki value of 12.0 nM. It also shows high selectivity for D3R over D2R, with a D2R/D3R ratio of 905. []

Relevance: This compound shares the core 3,9-diazaspiro[5.5]undecane structure with 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. The key difference lies in the substitutions at the 3 and 9 positions of the diazaspiro[5.5]undecane ring and the presence of an oxygen atom at the 1 position in the target compound. []

3-(2-Methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3,9-diazaspiro[5.5]undecane Derivatives

Compound Description: This category refers to a series of compounds derived from compound 1, designed to further improve D3R affinity and selectivity. Specific examples include compounds 30 and 32. Compound 32 exhibits a D3R Ki of 3.2 nM and a D2R/D3R ratio of 60, while compound 30 displays a D3R Ki of 21.0 nM and a D2R/D3R ratio of 934. []

Relevance: These derivatives share the core 3,9-diazaspiro[5.5]undecane structure with 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. They exhibit structural modifications on the substituents attached to this core structure. The key difference still lies in the substitutions at the 3 and 9 positions of the diazaspiro[5.5]undecane ring and the presence of an oxygen atom at the 1 position in the target compound. []

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Compound Description: This series of compounds was developed as potential dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR). Researchers explored various substitutions at different positions on the central scaffold to optimize the balance between MOR agonism and σ1R antagonism. []

Relevance: These derivatives are structurally very similar to 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane, sharing the core 1-oxa-4,9-diazaspiro[5.5]undecane structure. The primary difference lies in the presence of an aryl group at the 4-position instead of the methyl group found in the target compound. []

4-Alkyl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Compound Description: This series represents a further optimization of the 4-aryl derivatives, aiming to improve drug-like properties and selectivity. This optimization led to the discovery of compound 14u (EST73502). []

Relevance: These compounds share the core 1-oxa-4,9-diazaspiro[5.5]undecane structure with 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. The difference lies in the substituent at the 4-position, where an alkyl group replaces the methyl group in the target compound. []

14u (EST73502)

Compound Description: This specific compound emerged as a promising clinical candidate for pain treatment. It functions as a dual MOR agonist and σ1R antagonist, demonstrating potent analgesic effects comparable to oxycodone in preclinical models. Importantly, 14u exhibits a reduced side effect profile compared to oxycodone. []

Relevance: This compound belongs to the 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivative category and shares the core 1-oxa-4,9-diazaspiro[5.5]undecane structure with 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. The main difference lies in the specific alkyl substituent at the 4-position, which distinguishes it from the target compound. []

1-Oxa-4,9-diazaspiro[5.5]undecane-based Trisubstituted Urea Derivatives

Compound Description: This class of compounds was explored as potent soluble epoxide hydrolase inhibitors for the treatment of chronic kidney diseases. They were designed based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. []

Relevance: These derivatives share the core 1-oxa-4,9-diazaspiro[5.5]undecane structure with 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. The primary difference lies in the presence of a trisubstituted urea group connected to the core structure, which is not present in the target compound. []

Properties

CAS Number

313975-41-6

Product Name

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane

IUPAC Name

4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane

Molecular Formula

C9H18N2O

Molecular Weight

170.256

InChI

InChI=1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3

InChI Key

MZNCLIDEUSKTII-UHFFFAOYSA-N

SMILES

CN1CCOC2(C1)CCNCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.